Sodium 1-tetradecanesulfonate

Description

The exact mass of the compound Sodium 1-tetradecanesulfonate is 300.17351024 g/mol and the complexity rating of the compound is 260. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Sodium 1-tetradecanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 1-tetradecanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

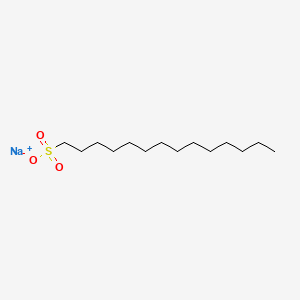

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;tetradecane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17;/h2-14H2,1H3,(H,15,16,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFACLKQYVTXNS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70892954 | |

| Record name | Sodium myristylsulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid | |

| Record name | Sulfonic acids, C10-18-alkane, sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6994-45-2, 27175-91-3, 68037-49-0 | |

| Record name | Sodium myristylsulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tetradecane-1-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027175913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium C14-17 alcohol sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfonic acids, C10-18-alkane, sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium myristylsulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfonic acids, C10-18-alkane, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium tetradecane-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Tetradecanesulfonic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM MYRISTYLSULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5FUM2S86T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Critical micelle concentration of sodium 1-tetradecanesulfonate in aqueous solution

This guide details the physicochemical behavior of Sodium 1-Tetradecanesulfonate , focusing on its Critical Micelle Concentration (CMC) and the thermodynamic principles governing its self-assembly.[1][2]

Executive Summary

Sodium 1-tetradecanesulfonate (C14 sulfonate) is an anionic surfactant distinct from its sulfate counterpart (STS). While structurally similar, the sulfonate headgroup (

The defining characteristic of this molecule is its high Krafft point (~45–50 °C) . Unlike shorter-chain homologs (e.g., C10 or C12), C14 sulfonate remains a hydrated crystal suspension at room temperature. Consequently, all CMC determinations and formulation processes must be conducted above this phase transition temperature.

-

Estimated CMC: ~2.2 mM (

mol/L) at 50 °C. -

Krafft Point: 45–50 °C.

-

Primary Application: Ion-pair reagent for cationic drug separation; solubilizing agent for hydrophobic APIs requiring high-temperature processing.

Chemical Profile & Homologous Trends[3]

Identity:

-

IUPAC Name: Sodium 1-tetradecanesulfonate[3]

-

CAS Number: 6994-45-2[4]

-

Molecular Formula:

-

Molecular Weight: 300.43 g/mol [4]

The Homologous Series Effect:

The CMC of linear alkane sulfonates follows a log-linear relationship with carbon chain length (

| Surfactant | Carbon Chain ( | CMC (mM) @ 50°C | Krafft Point (°C) |

| Sodium 1-Decanesulfonate | 10 | ~40.0 | < 25 |

| Sodium 1-Dodecanesulfonate | 12 | ~9.0 | 35–38 |

| Sodium 1-Tetradecanesulfonate | 14 | ~2.2 | 45–50 |

Note: The shift from C12 to C14 results in a ~4-fold decrease in CMC but a significant jump in the Krafft temperature, shifting the material from a room-temperature solution to a solid.

Thermodynamics of Micellization[2][6][7][8][9]

The formation of micelles is a spontaneous process driven primarily by the hydrophobic effect —the entropy gain of water molecules released from the structured "iceberg" cages around the hydrocarbon tails.[5]

Thermodynamic Derivation

For an ionic surfactant, the standard Gibbs free energy of micellization (

Where:

-

= Gas constant (

- = Temperature (Kelvin)[6]

-

= CMC in mole fraction units (

- = Degree of counterion binding (typically 0.6–0.8 for sulfonates)

Calculated Energetics at 50 °C (323 K):

Assuming

The large negative

Figure 1: Thermodynamic cycle of micellization driven by entropy gain from water structure disruption.

Experimental Determination Protocol

Due to the ionic nature and high Krafft point of Sodium 1-tetradecanesulfonate, Electrical Conductivity is the gold-standard method. It is robust, non-invasive, and clearly identifies the breakpoint between monomeric and micellar regimes.

Method: Temperature-Controlled Conductometry

Prerequisites:

-

Equipment: Conductivity meter with a dip cell (K = 1.0 cm⁻¹), jacketed beaker, circulating water bath.

-

Solvent: HPLC-grade water (degassed).

-

Temperature: Must be maintained at 55 °C ± 0.1 °C (safely above the 50 °C Krafft point).

Step-by-Step Workflow:

-

Preparation : Prepare a 20 mM stock solution of Sodium 1-tetradecanesulfonate in water at 60 °C. Ensure complete dissolution (solution must be crystal clear).

-

Calibration : Calibrate the conductivity cell at 55 °C using a KCl standard.

-

Titration :

-

Place 50 mL of pure water (at 55 °C) in the jacketed vessel.

-

Measure baseline conductivity (

). -

Add aliquots of the hot (60 °C) surfactant stock solution.

-

Allow 2 minutes for thermal equilibration after each addition.

-

Record conductivity (

).

-

-

Data Processing :

-

Plot Specific Conductivity (

) vs. Concentration ( -

Identify two linear regions:

-

Region 1 (Pre-CMC): Steep slope (free ions + counterions).

-

Region 2 (Post-CMC): Shallow slope (micelles bind counterions, reducing mobility).

-

-

The intersection of these regression lines is the CMC.

-

Figure 2: Logical workflow for determining CMC via conductivity, emphasizing temperature maintenance.

Applications in Drug Development

Ion-Pair Chromatography (IPC)

Sodium 1-tetradecanesulfonate is a premium reagent for IPC of cationic drugs (e.g., amines, peptides).

-

Mechanism: The anionic sulfonate head pairs with the cationic drug, forming a neutral complex that is retained on a C18 reverse-phase column.

-

Advantage: The C14 chain provides stronger retention than C12 or C10 sulfonates, useful for separating highly polar hydrophilic bases that otherwise elute in the void volume.

Solubilization of Poorly Soluble APIs

For drugs that are heat-stable but water-insoluble, C14 sulfonate micelles offer a high-capacity hydrophobic core.

-

Formulation Note: The formulation must be kept warm or include a co-surfactant (like a short-chain alcohol) to depress the Krafft point below room temperature, preventing surfactant crystallization upon storage.

References

-

Fekarcha, L., & Tazerouti, A. (2012). Surface activities, foam properties, HLB, and Krafft point of some n-alkanesulfonates (C14-C18) with different isomeric distributions. Journal of Surfactants and Detergents, 15, 419–431.

-

BenchChem. (n.d.). 1-Tridecanesulfonic Acid Sodium Salt: Properties and Homolog Data. BenchChem Technical Data.

- Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena (4th ed.). John Wiley & Sons.

-

Sigma-Aldrich. (2024).[7] Sodium 1-tetradecanesulfonate Product Specification (CAS 6994-45-2).[4] Merck KGaA.

Sources

- 1. Thermodynamics of the Micellization of a Simple Zwitterionic Surfactant in the Presence of Imidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. 1-Tetradecene-1-sulfonic acid sodium salt | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. Cas 6994-45-2,1-TETRADECANESULFONIC ACID SODIUM SALT | lookchem [lookchem.com]

- 5. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 6. 1-Tridecanesulfonic Acid Sodium Salt | 5802-89-1 | Benchchem [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Solubility of Sodium 1-Tetradecanesulfonate in Organic Solvents: A Technical Guide

Part 1: Executive Summary & Strategic Implications

Sodium 1-tetradecanesulfonate (STS), a C14 anionic surfactant, presents a unique solubility profile governed strictly by its Krafft temperature (Tk) . Unlike its C12 homolog (Sodium Dodecyl Sulfate, SDS), STS has a Krafft point of approximately 36°C in aqueous systems.

Critical Insight for Researchers: At standard laboratory ambient temperature (20–25°C), STS exists primarily as a hydrated crystal suspension in water, not a solution. Successful dissolution requires heating above the Tk or the utilization of specific cosolvent systems to depress the Krafft boundary.

This guide details the physicochemical behavior of STS, providing a self-validating protocol for solubility determination and strategies for its use in drug development and ion-pair chromatography.

Part 2: Physicochemical Architecture

To manipulate the solubility of STS, one must understand the competition between its crystal lattice energy and solvation enthalpy.

| Property | Specification | Mechanistic Impact |

| Chemical Formula | C₁₄H₂₉NaO₃S | Amphiphilic nature; C14 tail drives hydrophobic assembly. |

| Molecular Weight | 300.43 g/mol | Moderate size affects diffusion rates in viscous media. |

| Head Group | Sulfonate (-SO₃⁻Na⁺) | Strong electrostatic interaction; requires high dielectric constant solvents (ε > 40) for dissociation. |

| Tail Group | Tetradecyl (C14) | Lipophilic; drives insolubility in water below Tk and solubility in non-polar regions of micelles. |

| Krafft Point (Tk) | 36°C (in H₂O) | The limiting factor. Below 36°C, the solubility is limited to the monomer concentration (approx. 1-2 mM). Above 36°C, solubility increases by orders of magnitude due to micellization. |

The Solubility Mechanism

Solubility for ionic surfactants involves three distinct states:

-

Crystalline Solid: High lattice energy (Na+ and Sulfonate interactions).

-

Monomeric Solution: Low concentration, entropically unfavorable for the tail in water.

-

Micellar Solution: High concentration, thermodynamically stable above Tk.

Figure 1: The thermodynamic transition of STS from solid crystal to micellar solution is gated by the Krafft Temperature (Tk) and Critical Micelle Concentration (CMC).

Part 3: Solubility in Organic Solvents

While specific gravimetric data for STS in every organic solvent is sparse in literature compared to SDS, the solubility behavior follows rigorous thermodynamic principles based on dielectric constants and solvation capability .

Polar Protic Solvents (Alcohols)

STS shows moderate solubility in short-chain alcohols. The mechanism differs from water:

-

Methanol (ε ≈ 33): Good solubility. The high polarity solvates the ionic head group, while the organic nature accommodates the C14 tail.

-

Ethanol (ε ≈ 24): Reduced solubility compared to methanol. Often requires heating to dissolve significant quantities.

-

Binary Mixtures (Water/Ethanol): Optimal. A mixture of 40–60% Ethanol/Water often yields higher solubility than either pure solvent. The ethanol solvates the tail, while water stabilizes the ionic head, depressing the Krafft point.

Polar Aprotic Solvents

-

DMSO / DMF: High solubility. These solvents have high dielectric constants and can effectively dissociate the sodium ion while solvating the hydrophobic chain.

Non-Polar Solvents

-

Hexane / Chloroform / Toluene: Negligible solubility. The ionic sulfonate head group cannot be solvated by non-polar media, preventing the crystal lattice from breaking.

Summary Data Table (Estimated Trends)

| Solvent System | Solubility Rating | Primary Interaction | Operational Note |

| Water (> 36°C) | High (> 100 mg/mL) | Micellization | Must maintain T > 36°C to prevent gelling/crystallization. |

| Water (< 30°C) | Low (< 1 mg/mL) | Monomeric | Below Krafft point; solution will be turbid. |

| Methanol | Moderate | Ionic/Dipole | Good for preparing stock solutions for chromatography. |

| Ethanol | Low-Moderate | Amphiphilic | Solubility improves drastically with 10-20% water addition. |

| DMSO | High | Dipole-Dipole | Useful for HTS drug screening stocks. |

| Hexane | Insoluble | None | STS will remain as a solid precipitate. |

Part 4: Validated Experimental Protocol

Do not rely on generic literature values for critical formulation work. Impurities (homologs C12/C16) can shift the Krafft point by degrees.[1] Use this self-validating Equilibrium Solubility Protocol .

The "Shake-Flask" Method with Temperature Control

Objective: Determine the precise saturation solubility of STS in a target solvent at a specific temperature.

Reagents:

-

Sodium 1-tetradecanesulfonate (>99% Purity).[2]

-

Target Solvent (e.g., Ethanol, Phosphate Buffer).

-

0.45 µm PTFE Syringe Filters (compatible with organics).

Workflow:

-

Supersaturation: Add excess STS solid to the solvent until a visible precipitate remains at the bottom.

-

Thermal Equilibration: Place the flask in a shaking water bath at the specific temperature (e.g., 40°C) for 24–48 hours .

-

Critical Step: If measuring at 25°C (below Tk), ensure you approach equilibrium from above (heat to 40°C then cool to 25°C) to detect hysteresis or metastable gels.

-

-

Phase Separation: Stop shaking and allow solids to settle for 1 hour at the target temperature.

-

Filtration: Filter the supernatant using a pre-warmed syringe/filter (to prevent precipitation during filtration).

-

Quantification: Analyze the filtrate via HPLC-UV (using Ion-Pair detection) or Gravimetric analysis (evaporation).

Figure 2: Standardized Shake-Flask methodology for determining surfactant solubility.

Part 5: Applications in Drug Development[4]

Biorelevant Dissolution Media

STS is often used to simulate the bile salts found in the gastrointestinal tract. Because natural bile salts (like sodium taurocholate) are expensive, STS serves as a synthetic surrogate in FaSSIF/FeSSIF (Fasted/Fed State Simulated Intestinal Fluid) media.

-

Usage: It solubilizes poorly water-soluble (BCS Class II/IV) drugs via micellar encapsulation.

-

Caution: Ensure the dissolution bath is >36°C or use a cosolvent if the protocol allows, otherwise STS may precipitate, invalidating the dissolution profile.

Ion-Pair Chromatography

STS is a standard reagent for Ion-Pair Reversed-Phase HPLC .

-

Mechanism:[1][3] The hydrophobic C14 tail adsorbs onto the C18 stationary phase, while the negatively charged sulfonate group points outward. This allows the retention and separation of positively charged basic drugs.

-

Protocol: Typically used at 5–10 mM in the mobile phase (Water/Methanol).

Part 6: References

-

National Institute for Environmental Studies. (n.d.). Krafft Temperature Data for Sodium Alkylsulfonates. Retrieved from

-

Sigma-Aldrich. (n.d.).[2] Sodium 1-tetradecanesulfonate Product Sheet & Properties. Retrieved from

-

Elder, D. P., et al. (2010).[4] The utility of sulfonate salts in drug development.[4] Journal of Pharmaceutical Sciences.[4] Retrieved from

-

Manojlović, J. (2012).[5] The Krafft Temperature of Surfactant Solutions.[5][6][7] Thermal Science.[5] Retrieved from

Sources

- 1. Surfactants [nies.go.jp]

- 2. mdpi.com [mdpi.com]

- 3. Solubility of Sodium Acetate in Ternary Mixtures of Methanol, 1-Propanol, Acetonitrile, and Water at 298.2 K - UNT Digital Library [digital.library.unt.edu]

- 4. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

Technical Guide: Handling, Storage, and Solubilization of Sodium 1-Tetradecanesulfonate

This guide synthesizes the physicochemical constraints of Sodium 1-Tetradecanesulfonate with practical laboratory protocols. It is designed for analytical chemists and formulation scientists who require high-fidelity reproducibility in Ion-Pair Chromatography (IPC) and surfactant systems.

Executive Summary: The Criticality of Handling

Sodium 1-tetradecanesulfonate (CAS: 6994-45-2), often abbreviated as STS or S-14, is a long-chain anionic surfactant primarily utilized as an Ion-Pairing Reagent (IPR) in Reversed-Phase HPLC. Its 14-carbon alkyl chain provides significant hydrophobicity, enabling the retention of polar, basic analytes (e.g., amines, peptides) that otherwise elute in the void volume.

However, STS presents a unique handling challenge compared to shorter-chain homologs (like octanesulfonate): The Krafft Point . The solubility of STS is highly temperature-dependent. Mishandling during solubilization or storage leads to "ghost peaks," baseline noise, and catastrophic column precipitation. This guide details the protocols necessary to mitigate these risks.

Physicochemical Framework

Chemical Identity & Properties

| Parameter | Specification |

| Chemical Name | Sodium 1-tetradecanesulfonate |

| Synonyms | Sodium myristyl sulfonate; 1-Tetradecanesulfonic acid sodium salt |

| CAS Number | 6994-45-2 |

| Formula | C₁₄H₂₉NaO₃S |

| Molecular Weight | 300.43 g/mol |

| Function | Anionic Ion-Pairing Reagent; Surfactant |

| pKa | < 1.0 (Sulfonic acid group is strongly acidic) |

The Krafft Point Constraint

The Krafft point is the minimum temperature at which the solubility of a surfactant equals its Critical Micelle Concentration (CMC).[1] Below this temperature, the surfactant exists as a hydrated crystal with negligible solubility.[1]

-

Observation: Unlike Sodium 1-Octanesulfonate (C8), which dissolves easily at room temperature, Sodium 1-Tetradecanesulfonate (C14) has a Krafft point often exceeding 25°C (depending on ionic strength).

-

Implication: Attempting to dissolve STS in cold or room-temperature buffer results in a suspension, not a solution. If filtered immediately, you remove the active reagent, altering the retention times of your assay.

Protocol: Proper Solubilization & Mobile Phase Preparation

Objective: To ensure complete dissolution of STS prior to filtration, preventing concentration errors.

The "Warm-Slurry" Method

Do not add STS powder directly to a volumetric flask and fill to the line with cold buffer. Use the following thermodynamic approach:

-

Weighing: Weigh the required amount of STS. Note: STS is a fine white powder; use an anti-static gun if drift occurs.

-

Slurry Formation: Transfer powder to a beaker. Add approximately 10-15% of the final volume using HPLC-grade water .

-

Thermal Activation: Place the beaker in a water bath set to 40–50°C .

-

Dissolution: Stir gently until the solution is perfectly clear. Avoid vigorous shaking to prevent foaming (surfactant nature).

-

Buffer Integration: Once dissolved, add the buffer components (e.g., phosphate, acetate).

-

Critical Check: If the solution becomes cloudy upon adding buffer salts, the "salting-out" effect is occurring. You may need to lower the salt concentration or increase the temperature.

-

-

Organic Modifier Addition: Add the organic solvent (Methanol/Acetonitrile) after the aqueous buffer is prepared and cooled to room temperature.

-

Caution: High concentrations of acetonitrile (>50%) can precipitate sulfonates.

-

-

Filtration: Filter the final mobile phase through a 0.45 µm Nylon or PVDF membrane .

-

Why? To remove any potential dust or recrystallized nuclei that could damage pump seals.

-

Visualization: Solubilization Workflow

The following diagram illustrates the critical decision points in the preparation process.

Figure 1: Step-by-step workflow for solubilizing Sodium 1-Tetradecanesulfonate, emphasizing thermal activation to overcome the Krafft point.

Storage Conditions

Proper storage is divided into two categories: the solid reagent and the prepared mobile phase.

Solid Reagent Storage

-

Environment: Store in a cool, dry place (15–25°C).

-

Container: Tightly sealed glass or HDPE bottle.

-

Hygroscopicity: While sulfonates are less hygroscopic than sulfates, moisture absorption can cause caking and hydrolysis over extended periods. Use a desiccator if the lab humidity >60%.

-

Oxidation: The saturated alkyl chain is resistant to oxidation, but light protection is good practice.

Mobile Phase (Solution) Storage

This is the most common point of failure in IPC methods.

-

Temperature: DO NOT REFRIGERATE mobile phases containing STS.

-

Reasoning: Refrigeration (4°C) is almost certainly below the Krafft point of C14-sulfonate. The reagent will crystallize out of solution. If this cold solution is pumped into an HPLC system, the crystals will block the inlet frit or, worse, precipitate inside the column as it warms/mixes.

-

-

Shelf Life: 48 hours maximum for aqueous buffers.

-

Reasoning: Dilute surfactant solutions at neutral pH are breeding grounds for bacteria and fungi. Bacterial byproducts cause ghost peaks and baseline noise.

-

-

Re-dissolution: If a mobile phase has been standing at room temperature and shows slight turbidity, discard it . Do not attempt to re-heat and re-dissolve, as the composition (organic/aqueous ratio) may have shifted due to evaporation, and "micro-precipitates" may remain.

Visualization: Storage Decision Tree

Figure 2: Decision logic for storage. Note the critical prohibition of refrigeration for liquid phases to prevent crystallization.

Troubleshooting & Quality Control

Baseline Drift & Noise

In gradient elution, STS can cause significant baseline drift because the equilibrium of the ion-pair reagent on the stationary phase changes with the organic modifier concentration.

-

Solution: Use a "balanced" gradient where the concentration of STS is kept constant in both Mobile Phase A and Mobile Phase B.

Column Cleaning (The "Rescue" Protocol)

If STS precipitates inside a C18 column (indicated by sudden backpressure spike), standard washing with water will fail because water is a poor solvent for the precipitated, hydrophobic salt.

-

Disconnect the detector (to prevent clogging the flow cell).

-

Wash 1: 60:40 Methanol:Water (warm, ~40°C if possible) at low flow rate (0.2 mL/min). The organic content helps solubilize the alkyl chain.

-

Wash 2: 100% Methanol.

-

Wash 3: 100% Acetonitrile.

References

-

Sigma-Aldrich. (n.d.). Sodium 1-tetradecanesulfonate suitable for ion pair chromatography. Retrieved from

-

Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from

-

ResearchGate. (2017).[5] Krafft points of some mixtures based on individual sodium soaps. Retrieved from

-

Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from

Sources

An In-depth Technical Guide to the Interaction of Sodium 1-Tetradecanesulfonate with Biological Membranes

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate dance between synthetic molecules and biological systems is a cornerstone of modern pharmaceutical science and biomedical research. Among the vast array of molecules that command our attention, surfactants hold a unique position due to their inherent ability to interact with and modify the very boundaries of life: the cell membranes. Sodium 1-tetradecanesulfonate, a potent anionic surfactant, exemplifies this class of molecules, offering both profound challenges and exciting opportunities. Its capacity to fluidize, permeabilize, and ultimately solubilize lipid bilayers makes it a valuable tool for in vitro studies and a potential agent for enhancing drug delivery. However, these same properties necessitate a deep and nuanced understanding to mitigate potential cytotoxicity. This guide, written from the perspective of a Senior Application Scientist, is designed to provide you with the foundational knowledge and practical methodologies to expertly navigate the complexities of sodium 1-tetradecanesulfonate's interactions with biological membranes. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, ensuring a robust and insightful approach to your research.

The Protagonist: Unveiling Sodium 1-Tetradecanesulfonate

At its core, sodium 1-tetradecanesulfonate is an amphiphile, a molecule possessing both a water-loving (hydrophilic) and a water-fearing (hydrophobic) component. This dual nature is the very engine of its interaction with biological membranes. The molecule consists of a 14-carbon alkyl chain, which constitutes its hydrophobic tail, and an ionic sulfonate group, which forms its hydrophilic head.

Table 1: Key Physicochemical Properties of Sodium 1-Tetradecanesulfonate and a Close Analog

| Property | Value / Description | Significance in Membrane Interactions | Source |

| Chemical Formula | C₁₄H₂₉NaO₃S | Defines the elemental composition. | N/A |

| Molecular Weight | 300.43 g/mol | Influences diffusion and molar concentration calculations. | N/A |

| Appearance | White to yellowish powder or flakes.[1] | General physical characteristic. | [1] |

| Solubility | Highly soluble in water due to the ionic sulfonate headgroup.[1] | Essential for its activity in aqueous biological environments. | [1] |

| Critical Micelle Concentration (CMC) | Approx. 2.1 mM (for Sodium Tetradecyl Sulfate) | The concentration threshold for micelle formation and membrane solubilization.[2] | [2] |

The Critical Micelle Concentration (CMC) is arguably the most critical parameter governing the behavior of any surfactant. Below this concentration, sodium 1-tetradecanesulfonate exists primarily as individual molecules, or monomers, in solution.[3] As the concentration surpasses the CMC, these monomers spontaneously self-assemble into spherical structures known as micelles, with their hydrophobic tails shielded from the aqueous environment in the core and their hydrophilic heads exposed on the surface.[3] This transition from monomers to micelles dictates a dramatic shift in the interaction mechanism with lipid bilayers. Due to the close structural similarity, the CMC of sodium tetradecyl sulfate (with a sulfate headgroup instead of sulfonate) serves as an excellent and authoritative reference point for the expected CMC of sodium 1-tetradecanesulfonate.[2]

The Arena: The Biological Membrane

The biological membrane is a complex and dynamic assembly of lipids and proteins, forming a selectively permeable barrier that is essential for cellular integrity and function. The foundational structure is the lipid bilayer, primarily composed of phospholipids. These phospholipids are themselves amphipathic, with hydrophilic headgroups facing the aqueous environments inside and outside the cell, and hydrophobic tails forming the core of the membrane. This elegant architecture is the primary target for sodium 1-tetradecanesulfonate.

The Interaction: A Concentration-Dependent Narrative

The interaction between sodium 1-tetradecanesulfonate and a biological membrane is not a single event but a continuum of processes that are exquisitely sensitive to the surfactant's concentration.

Below the CMC: The Insertion of Monomers

At concentrations below the CMC, individual surfactant monomers are the primary actors. The hydrophobic alkyl tail of sodium 1-tetradecanesulfonate readily partitions into the hydrophobic core of the lipid bilayer, while the negatively charged sulfonate headgroup remains anchored at the aqueous interface. This insertion of foreign molecules disrupts the highly ordered packing of the phospholipid tails, leading to several key effects:

-

Increased Membrane Fluidity: The disruption of the van der Waals interactions between the lipid acyl chains results in a more fluid and less ordered membrane.

-

Increased Permeability: The perturbation of the lipid packing can create transient defects or pores in the membrane, increasing its permeability to water and small solutes.[4]

-

Impaired Barrier Function: Even at these sub-lytic concentrations, the insertion of monomers can be sufficient to compromise the membrane's barrier function, a key aspect of its cellular toxicity.[5]

At and Above the CMC: The Onset of Solubilization

As the concentration of sodium 1-tetradecanesulfonate approaches and exceeds its CMC, the interaction with the membrane becomes far more dramatic, culminating in its complete dissolution, or solubilization. This process is best understood through a three-stage model:

-

Saturation of the Bilayer: Surfactant monomers continue to insert into the lipid bilayer until it becomes saturated. At this point, the membrane is under considerable stress and its structure is highly unstable.

-

Formation of Mixed Micelles: The unstable, surfactant-saturated bilayer begins to break down, and the lipids and surfactant molecules co-assemble into small, curved structures known as mixed micelles. This stage is characterized by the coexistence of remaining bilayer fragments and these newly formed mixed micelles.

-

Complete Solubilization: With a sufficient excess of surfactant, the entire lipid bilayer is converted into mixed micelles, leading to the complete lysis of the cell or liposome.

Caption: Concentration-Dependent Stages of Membrane Interaction.

The Toolkit: Experimental Protocols for Characterization

To rigorously investigate the interaction of sodium 1-tetradecanesulfonate with biological membranes, a multi-faceted approach employing sophisticated biophysical techniques is essential. Here, we provide detailed, field-proven protocols for two of the most powerful methods: Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC).

Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Interaction

Causality Behind the Choice: ITC is the gold standard for characterizing binding interactions because it provides a complete thermodynamic profile in a single experiment, without the need for labeling or immobilization. It directly measures the heat released or absorbed during the binding process, allowing for the determination of binding affinity, enthalpy, and stoichiometry. This is crucial for understanding the driving forces behind the surfactant-membrane interaction.

Detailed Step-by-Step Methodology:

-

Preparation of Reagents:

-

Liposomes (Model Membranes): Prepare large unilamellar vesicles (LUVs) of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), a well-characterized model lipid.

-

Dissolve DPPC in chloroform/methanol (2:1 v/v) in a round-bottom flask.

-

Remove the organic solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to form a thin lipid film.

-

Hydrate the film with a degassed buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 5 mM.

-

Subject the resulting multilamellar vesicle (MLV) suspension to 10 freeze-thaw cycles.

-

Extrude the suspension 21 times through a 100 nm polycarbonate membrane using a mini-extruder to form LUVs.

-

-

Surfactant Solution: Prepare a 20 mM solution of sodium 1-tetradecanesulfonate in the same degassed buffer used for the liposomes.

-

-

ITC Experiment Setup:

-

Thoroughly clean the ITC sample cell and syringe.

-

Load the DPPC liposome suspension (e.g., 1 mM) into the sample cell.

-

Load the sodium 1-tetradecanesulfonate solution into the injection syringe.

-

Set the experimental temperature to 25°C.

-

Equilibrate the system until a stable baseline is achieved.

-

-

Titration and Data Acquisition:

-

Perform an initial injection of 1 µL, followed by 25-30 injections of 10 µL each, with a spacing of 180 seconds between injections.

-

Record the heat change for each injection.

-

Perform a control experiment by titrating the surfactant solution into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Integrate the raw data peaks to obtain the heat change per injection.

-

Subtract the heat of dilution from the experimental data.

-

Fit the corrected data to a suitable binding model (e.g., a sequential binding site model or a partition model) to extract the thermodynamic parameters: the binding constant (Kₐ), the enthalpy change (ΔH), and the stoichiometry (n).

-

Caption: Isothermal Titration Calorimetry (ITC) Workflow.

Differential Scanning Calorimetry (DSC): Probing Changes in Membrane Phase Behavior

Causality Behind the Choice: DSC is a highly sensitive and non-perturbative technique for studying the thermotropic phase behavior of lipid membranes.[6] The gel-to-liquid crystalline phase transition is a cooperative process that is highly sensitive to the presence of molecules that interact with the lipid bilayer. By monitoring changes in the phase transition temperature (Tₘ) and enthalpy (ΔH), we can gain valuable insights into how sodium 1-tetradecanesulfonate perturbs the structure and stability of the membrane.

Detailed Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare DPPC MLVs at a high concentration (e.g., 10 mg/mL) in the desired buffer.

-

Prepare a series of samples containing the DPPC MLVs and increasing concentrations of sodium 1-tetradecanesulfonate (e.g., from 0.1 mM to 5 mM).

-

Incubate the samples at a temperature above the Tₘ of DPPC (e.g., 50°C) for 30 minutes to ensure equilibration of the surfactant with the membranes.

-

-

DSC Measurement:

-

Accurately weigh a small amount of the sample (e.g., 10-20 µL) into a DSC pan and hermetically seal it.

-

Prepare a reference pan containing the same volume of buffer.

-

Place the sample and reference pans in the DSC instrument.

-

Perform several heating and cooling cycles (e.g., from 20°C to 60°C at a scan rate of 1°C/min) to ensure reproducibility.

-

-

Data Analysis:

-

Analyze the heating scan of the thermogram.

-

Determine the onset temperature, the peak temperature (Tₘ), and the completion temperature of the phase transition.

-

Calculate the enthalpy of the transition (ΔH) by integrating the area under the transition peak.

-

Plot the Tₘ and ΔH as a function of the sodium 1-tetradecanesulfonate concentration to visualize the effect of the surfactant on the membrane's thermotropic properties.

-

Caption: Differential Scanning Calorimetry (DSC) Workflow.

The Aftermath: Cellular and Molecular Consequences

The interaction of sodium 1-tetradecanesulfonate with biological membranes is not a benign event; it has significant and often detrimental consequences for the cell.

Alteration of Membrane Protein Function

The lipid bilayer is not merely a passive container but an active participant in the function of membrane proteins. Changes in membrane fluidity, thickness, and curvature stress induced by sodium 1-tetradecanesulfonate can allosterically modulate the activity of enzymes and ion channels embedded within the membrane. Furthermore, as potent protein denaturants, anionic surfactants can directly interact with membrane proteins, leading to conformational changes and loss of function, particularly at concentrations approaching the CMC.[7]

Triggering of Downstream Signaling Pathways

The disruption of the plasma membrane's integrity can act as a danger signal, initiating a cascade of intracellular signaling events. A key consequence of increased membrane permeability is the uncontrolled influx of extracellular calcium (Ca²⁺) into the cytoplasm. This surge in intracellular Ca²⁺ can activate a host of calcium-dependent enzymes, such as proteases and phospholipases, and can also lead to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and ultimately, the initiation of programmed cell death (apoptosis).

Caption: A Potential Downstream Signaling Pathway Triggered by Membrane Damage.

Concluding Remarks: A Tool of Power and Peril

Sodium 1-tetradecanesulfonate is a molecule of profound utility and potential hazard. Its potent interactions with biological membranes make it an invaluable tool for solubilizing membranes in biochemical studies and a candidate for enhancing the delivery of therapeutic agents across cellular barriers. However, this very potency is also the source of its cytotoxicity. A thorough and mechanistically grounded understanding of its concentration-dependent effects is therefore not merely an academic exercise but a prerequisite for its responsible and effective application. The experimental frameworks and conceptual models presented in this guide are intended to equip the discerning researcher with the necessary tools to dissect these complex interactions and to advance our collective understanding of the interface between the synthetic and the biological.

References

- GREEN AGROCHEM. (2025, April 29). Sodium sulfonate chemical.

-

Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). Retrieved from [Link]

-

Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

- Parsi, K. (2014). Interaction of detergent sclerosants with cell membranes. Phlebology, 29(1_suppl), 56-60.

- Sudakevitz, D., et al. (2020). Anionic nanoparticle-induced perturbation to phospholipid membranes affects ion channel function. Proceedings of the National Academy of Sciences, 117(45), 27934-27942.

- Lee, S., & Tsori, Y. (2016). The mechanism of detergent solubilization of lipid bilayers. The Journal of Chemical Physics, 144(16), 164904.

- Aumiller, W. D., et al. (2014). A molecular-level picture of the mixing of a charged surfactant with a zwitterionic lipid in a bilayer. The Journal of Physical Chemistry B, 118(30), 8966-8977.

- Lichtenberg, D. (1985). Characterization of the solubilization of lipid bilayers by surfactants. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 821(3), 470-478.

- Heerklotz, H. (2008). The microstructure of surfactant-laden lipid bilayers. Current Opinion in Colloid & Interface Science, 13(1-2), 30-37.

- Anionic Surfactant-Induced Changes in Skin Permeability. (2019). Journal of Pharmaceutical Sciences, 108(11), 3536-3543.

- Protein-surfactant interactions: a tale of many states. (2004). Biochemical Society Transactions, 32(Pt 2), 239-243.

-

TA Instruments. (n.d.). Studying Liposomes in the Nano DSC. Retrieved from [Link]

- Fluorescence anisotropy studies on the interaction of the short chain n-alkanols with stratum corneum lipid liposomes (SCLL) and distearoylphosphatidylcholine (DSPC)/distearoylphosphatidic acid (DSPA) liposomes. (1994). Journal of Controlled Release, 32(3), 231-241.

- Seelig, J. (2004). Titration calorimetry of lipid-peptide interactions. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 40-50.

- Heerklotz, H., & Seelig, J. (2001). Detergent-like action of the antibiotic peptide surfactin on lipid membranes. Biophysical Journal, 81(3), 1547-1554.

- Wenk, M. R., & Seelig, J. (1998). Isothermal titration calorimetry of peptide-phospholipid interactions. Biochemistry, 37(12), 3909-3916.

- A study of the interaction of drugs with liposomes with isothermal titration calorimetry. (2013). Journal of Biophysical Chemistry, 4(1), 7-17.

- Surfactant-induced cell toxicity and cell lysis. A study using B16 melanoma cells. (1991). FEBS Letters, 288(1-2), 193-196.

- Unfolding and Refolding of Protein by a Combination of Ionic and Nonionic Surfactants. (2018). ACS Omega, 3(7), 8464-8472.

- Analysis of the Effects of Surfactants on Extracellular Polymeric Substances. (2023). Molecules, 28(22), 7592.

- Surfactant-driven modifications in protein structure. (2025).

- Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue. (2021). International Journal of Molecular Sciences, 22(9), 4995.

- Evaluation of the Physico-Chemical Properties of Liposomes Assembled from Bioconjugates of Anisic Acid with Phosphatidylcholine. (2021). Molecules, 26(23), 7354.

- Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions. (2020). Chemistry and Physics of Lipids, 229, 104901.

- Mechanistic studies on surfactant-induced membrane permeability enhancement. (1998). Journal of Pharmaceutical Sciences, 87(11), 1379-1386.

Sources

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the solubilization of lipid bilayers by surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescence anisotropy studies on the interaction of the short chain n-alkanols with stratum corneum lipid liposomes (SCLL) and distearoylphosphatidylcholine (DSPC)/distearoylphosphatidic acid (DSPA) liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interactions of Novel Phosphonium Dye with Lipid Bilayers: A Fluorescence Study | East European Journal of Physics [periodicals.karazin.ua]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Anionic nanoparticle-induced perturbation to phospholipid membranes affects ion channel function - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Determination of Sodium 1-Tetradecanesulfonate Purity by HPLC

Abstract

This in-depth technical guide provides a comprehensive framework for the determination of sodium 1-tetradecanesulfonate purity using High-Performance Liquid Chromatography (HPLC). As a key anionic surfactant in numerous pharmaceutical and research applications, the purity of sodium 1-tetradecanesulfonate is critical to ensure product performance and safety. This document outlines a robust reversed-phase HPLC method coupled with Evaporative Light Scattering Detection (ELSD), designed to separate and quantify the main component from its common impurities, such as homologous alkyl sulfonates and inorganic salts. We will delve into the causality behind the methodological choices, from mobile phase composition to detector parameter optimization. Furthermore, a complete method validation protocol is presented, underscoring the principles of scientific integrity and providing a self-validating system for reliable and reproducible results. This guide is intended for researchers, scientists, and drug development professionals who require a scientifically sound and field-proven approach to the purity analysis of sodium 1-tetradecanesulfonate.

Introduction: The Critical Role of Purity in Anionic Surfactants

Sodium 1-tetradecanesulfonate is an anionic surfactant widely employed in various scientific and industrial applications, including as an ion-pairing agent in chromatography and a component in drug formulations. The precise functionality and safety of this compound are intrinsically linked to its purity. The presence of impurities, such as other alkyl sulfonate homologs (e.g., sodium 1-dodecanesulfonate and sodium 1-hexadecanesulfonate), inorganic salts like sodium sulfate (a common byproduct of synthesis), and unreacted starting materials, can significantly alter the physicochemical properties of the final product. This can lead to issues such as unpredictable chromatographic retention times, altered drug solubility, and potential toxicity.

Therefore, a reliable and accurate analytical method for determining the purity of sodium 1-tetradecanesulfonate is paramount. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolving power and versatility.[1] However, as sodium 1-tetradecanesulfonate lacks a significant UV chromophore, conventional UV detection is not suitable.[2] This guide details a method utilizing an Evaporative Light Scattering Detector (ELSD), which is a universal detector for non-volatile analytes and is well-suited for surfactant analysis.[3][4]

The Analytical Challenge: Separating Homologs and Non-Chromophoric Impurities

The primary analytical challenge in assessing the purity of sodium 1-tetradecanesulfonate lies in the separation of structurally similar homologs and the detection of non-UV-absorbing impurities. A successful HPLC method must be able to:

-

Resolve Adjacent Homologs: The method must possess sufficient selectivity to separate sodium 1-tetradecanesulfonate (C14) from its shorter (e.g., C12) and longer (e.g., C16) chain counterparts.

-

Detect Inorganic Impurities: Inorganic salts such as sodium sulfate are highly polar and typically elute in the void volume of a reversed-phase system. The chosen detection method must be able to detect these non-volatile salts.

-

Quantify Non-Chromophoric Analytes: The detector must be able to provide a quantifiable response for all analytes of interest, none of which have strong UV-absorbing properties.

The method described herein addresses these challenges through a combination of reversed-phase chromatography and ELSD.

Experimental Methodology

This section provides a detailed, step-by-step methodology for the HPLC analysis of sodium 1-tetradecanesulfonate purity.

Materials and Reagents

-

Sodium 1-tetradecanesulfonate reference standard (>99% purity)

-

Sodium 1-dodecanesulfonate (C12 homolog impurity standard)

-

Sodium 1-hexadecanesulfonate (C16 homolog impurity standard)

-

Sodium sulfate (inorganic impurity standard)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Ammonium acetate (volatile buffer salt)

-

Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended HPLC system configuration and chromatographic parameters.

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | Agilent 1260 Infinity II ELSD or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 40% B; 5-20 min: 40-90% B; 20-25 min: 90% B; 25.1-30 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 20 µL |

| ELSD Nebulizer Temp | 40°C |

| ELSD Evaporator Temp | 60°C |

| ELSD Gas Flow | 1.5 SLM (Nitrogen) |

Causality Behind Experimental Choices:

-

C18 Column: A C18 stationary phase provides the necessary hydrophobicity to retain and separate the alkyl sulfonate homologs based on their chain length. Longer chains will have stronger hydrophobic interactions and thus longer retention times.

-

Ammonium Acetate Buffer: A volatile buffer like ammonium acetate is crucial when using an ELSD. Non-volatile salts, such as phosphates or perchlorates, would precipitate in the detector and cause significant noise and contamination.

-

Gradient Elution: A gradient from a lower to a higher concentration of acetonitrile (Mobile Phase B) is employed to effectively elute the homologous series. The initial lower organic phase concentration allows for the elution of highly polar impurities like sodium sulfate near the void volume, while the increasing organic concentration is necessary to elute the more retained, longer-chain alkyl sulfonates in a reasonable time with good peak shape.

-

ELSD Parameters: The nebulizer and evaporator temperatures are optimized to ensure efficient solvent evaporation without causing degradation of the analyte. The gas flow rate is adjusted to achieve stable nebulization and optimal droplet size for sensitive detection.

Standard and Sample Preparation

Standard Preparation:

-

Stock Solutions (1000 µg/mL): Accurately weigh and dissolve approximately 10 mg of each reference standard (sodium 1-tetradecanesulfonate, C12 and C16 homologs, and sodium sulfate) in separate 10 mL volumetric flasks using a 50:50 (v/v) mixture of acetonitrile and water as the diluent.

-

Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock solutions to cover the desired concentration range (e.g., 10 - 500 µg/mL).

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sodium 1-tetradecanesulfonate sample to be tested into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the 50:50 (v/v) acetonitrile/water diluent.

-

Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Experimental Workflow Diagram

Caption: Workflow for HPLC purity determination of sodium 1-tetradecanesulfonate.

Data Analysis and Interpretation

Peak Identification

Peaks are identified by comparing their retention times with those of the injected reference standards. The expected elution order in the reversed-phase system is:

-

Sodium Sulfate (earliest eluting, near the void volume)

-

Sodium 1-dodecanesulfonate (C12)

-

Sodium 1-tetradecanesulfonate (C14 - main peak)

-

Sodium 1-hexadecanesulfonate (C16)

Calibration and Quantification

Due to the non-linear response of the ELSD, a simple linear regression is often inadequate.[5][6] The relationship between concentration and peak area typically follows a power function, which can be linearized by plotting the logarithm of the peak area against the logarithm of the concentration. Alternatively, a quadratic fit can be applied to the calibration data.[4]

Purity Calculation:

The purity of sodium 1-tetradecanesulfonate is determined by the area percent method, assuming the response factors for the homologous impurities are similar to the main component.

Purity (%) = (Area of C14 Peak / Total Area of All Peaks) x 100

For a more accurate quantification of specific impurities, their individual calibration curves should be used.

Method Validation: A Self-Validating System

A comprehensive validation of the analytical method is essential to ensure its reliability and robustness.[1] The following parameters should be assessed according to ICH Q2(R1) guidelines.[7]

Specificity

Specificity is demonstrated by the ability of the method to resolve the main peak from potential impurities. This is confirmed by injecting a mixture of the sodium 1-tetradecanesulfonate standard and all identified impurity standards and observing baseline separation between all peaks.

Linearity

The linearity of the method should be evaluated over a range of concentrations (e.g., 10 - 500 µg/mL). As previously mentioned, a log-log transformation or a quadratic fit is often necessary for ELSD data. The correlation coefficient (r²) should be ≥ 0.99.[8]

| Analyte | Concentration Range (µg/mL) | Calibration Model | Correlation Coefficient (r²) |

| Sodium 1-tetradecanesulfonate | 10 - 500 | Quadratic | ≥ 0.995 |

| C12 Homolog | 10 - 100 | Quadratic | ≥ 0.99 |

| C16 Homolog | 10 - 100 | Quadratic | ≥ 0.99 |

Precision

Precision is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). This is determined by analyzing six replicate preparations of the sample and expressing the results as the relative standard deviation (RSD).

| Parameter | Acceptance Criterion (RSD) |

| Repeatability | ≤ 2.0% |

| Intermediate Precision | ≤ 3.0% |

Accuracy

Accuracy is determined by performing a recovery study. A known amount of the impurity standards is spiked into a sample of known purity, and the recovery of the spiked amount is calculated.

| Impurity | Spiking Level | Acceptance Criterion (% Recovery) |

| C12 Homolog | 0.5%, 1.0%, 2.0% | 90.0 - 110.0% |

| C16 Homolog | 0.5%, 1.0%, 2.0% | 90.0 - 110.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (S/N). The LOD is the concentration that yields an S/N of 3, and the LOQ is the concentration that yields an S/N of 10.[9]

| Parameter | Estimated Value (µg/mL) |

| LOD | ~2.5 |

| LOQ | ~10.0 |

Robustness

Robustness is evaluated by making small, deliberate changes to the method parameters and observing the effect on the results. Parameters to vary include:

-

Column temperature (± 2°C)

-

Mobile phase pH (if applicable, ± 0.2 units)

-

Flow rate (± 0.1 mL/min)

The system suitability parameters (e.g., peak resolution, tailing factor) should remain within acceptable limits.

Logical Relationship Diagram for Method Validation

Caption: Key parameters for a validated HPLC purity method.

Conclusion

This technical guide has presented a detailed and scientifically grounded HPLC method for the determination of sodium 1-tetradecanesulfonate purity. By employing reversed-phase chromatography with ELSD, this method effectively separates and quantifies the main component from its likely impurities, including homologous alkyl sulfonates and inorganic salts. The rationale behind the chosen experimental parameters has been thoroughly explained to provide a deeper understanding of the method's mechanics. The comprehensive validation protocol ensures that the method is reliable, reproducible, and fit for its intended purpose in a research or quality control environment. Adherence to the principles and procedures outlined in this guide will enable scientists and researchers to confidently assess the purity of sodium 1-tetradecanesulfonate, thereby ensuring the quality and consistency of their work.

References

-

SIELC Technologies. (n.d.). HPLC Separation of Alkyl Sulfonic Acids. Retrieved from [Link]

- Lee, J. H., Park, M. J., Lee, J. M., & Kim, J. H. (2018). Determination of Anionic Surfactants in Dishwashing Detergents by High-performance Liquid Chromatography. Food Engineering Progress, 22(4), 397-404.

-

Shodex. (n.d.). Analysis Method for Surfactants. Retrieved from [Link]

- Smith, S. (2001). Analytical Methods for the Determination of Surfactants in Surface Water.

- D'Agostino, J., & L'Heureux, A. (2017). Mitigating the Effect of Surfactants in Sample Preparation of a Phospholipid Formulation for Impurities Analysis by Reversed-Phase Liquid Chromatography. LCGC North America, 35(5), 322-329.

- Knuutinen, J., & Lehtonen, M. (2016). Determination of surfactants in industrial waters of paper- and board mills. (Master's thesis, University of Jyväskylä).

- Rocca, A., et al. (2018). Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples. Molecules, 23(11), 2824.

- Zahrobsky, M., Camporese, D., Rist, Ø., & Carlsen, P. H. (2005). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Molecules, 10(9), 1179-1189.

- Megger, N. A., & Eberle, F. (2015). Review and Optimization of Linearity and Precision in Quantitative HPLC–ELSD with Chemometrics. LCGC North America, 33(3), 180-190.

- Villar, M., et al. (2007). Separation and Quantitative Analysis of Alkyl Sulfate Ethoxymers by HPLC. Journal of Surfactants and Detergents, 10(2), 99-106.

-

ResearchGate. (2019). Review and Optimization of Linearity and Precision in Quantitative HPLC-ELSD with Chemometrics. Retrieved from [Link]

-

Separation Science. (n.d.). Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

- Akyüz, M., & Roberts, D. J. (2002). Determination of Linear Alkylbenzene Sulphonates and their Biodegradation Intermediates by Isocratic RP-HPLC. Turkish Journal of Chemistry, 26(5), 667-676.

- Salager, J. L. (1977). Physico-chemical properties of surfactant-water-oil mixtures.

- Dolan, J. W. (2016). Linearity Requirements. LCGC North America, 34(5), 334-337.

-

Chromatography Today. (2015). Developments in ELSD Technology to Improve Sensitivity and Linearity of Response over a Wider Dynamic Range. Retrieved from [Link]

- Wang, Y., et al. (2019). Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism.

Sources

- 1. alfachemic.com [alfachemic.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. jyx.jyu.fi [jyx.jyu.fi]

- 4. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Linearity Requirements | Separation Science [sepscience.com]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. sepscience.com [sepscience.com]

- 8. researchgate.net [researchgate.net]

- 9. 산업식품공학(Food Engineering Progress) [foodengprog.org]

Methodological & Application

Application Note: Sodium 1-Tetradecanesulfonate in Micellar Electrokinetic Chromatography (MEKC)

The following Application Note and Protocol guide details the use of Sodium 1-tetradecanesulfonate in Capillary Electrophoresis (CE).

Executive Summary

Sodium 1-tetradecanesulfonate (STS) is an anionic surfactant (C14) utilized in Micellar Electrokinetic Chromatography (MEKC) and Ion-Pair Chromatography. While Sodium Dodecyl Sulfate (SDS, C12) remains the standard for MEKC, STS offers two distinct physicochemical advantages:

-

Enhanced Hydrophobicity: The longer alkyl chain (C14 vs. C12) creates a more hydrophobic micellar core, increasing the retention factor (

) for neutral, hydrophobic analytes that co-migrate near the electroosmotic flow (EOF) marker in SDS systems. -

Acid Stability: Unlike sulfate esters (e.g., SDS) which are prone to hydrolysis at low pH (

), the sulfonate headgroup of STS is chemically stable in acidic media. This allows for low-pH MEKC , enabling the separation of basic drugs in their protonated state while suppressing EOF.

This guide provides a validated workflow for transitioning from SDS to STS to resolve complex pharmaceutical mixtures.

Chemical Profile & Mechanism[1]

Comparative Properties

| Property | Sodium Dodecyl Sulfate (SDS) | Sodium 1-Tetradecanesulfonate (STS) | Impact on Separation |

| Formula | STS has a longer hydrophobic tail. | ||

| Headgroup | Sulfate Ester ( | Sulfonate ( | Sulfonates are stable against acid hydrolysis. |

| CMC (approx) | ~8.2 mM | ~2.0 - 3.0 mM | STS forms micelles at lower concentrations. |

| Krafft Point | ~16°C | > 20°C (Estimated) | STS requires temp control (>25°C) to prevent precipitation. |

Separation Mechanism

In MEKC, STS forms negatively charged micelles that migrate against the EOF. Neutral analytes partition between the aqueous buffer and the hydrophobic micellar core.[1]

Figure 1: Mechanism of STS-MEKC. The STS micelle acts as a pseudostationary phase. Analytes with higher affinity for the C14 core are retarded more than those in the aqueous phase.

Experimental Protocols

Protocol A: Preparation of STS Background Electrolyte (BGE)

Critical Step: Due to the longer carbon chain, STS has a higher Krafft point than SDS. Proper solubilization is essential to prevent crystal formation inside the capillary.

Reagents:

-

Sodium Tetraborate (Borax) or Sodium Phosphate

-

Methanol (HPLC Grade)

-

Milli-Q Water

Procedure:

-

Stock Buffer Prep: Prepare a 50 mM Borate buffer (pH 9.2) or 50 mM Phosphate buffer (pH 7.0) . Filter through a 0.22 µm membrane.

-

Surfactant Weighing: Calculate the mass for a 25 mM STS solution (approx. 0.75 g for 100 mL, MW ≈ 300.4 g/mol ).

-

Solubilization (The "Warm Start" Method):

-

Add STS powder to the buffer.

-

Sonicate at 30°C - 40°C for 15 minutes. Do not attempt to dissolve in cold buffer.

-

Visually inspect for complete dissolution (solution must be perfectly clear).

-

-

Organic Modifier (Optional): If turbidity persists upon cooling, add 5-10% (v/v) Methanol or Acetonitrile . This lowers the Krafft point and stabilizes the micelles.

-

Degassing: Degas by centrifugation or vacuum for 5 minutes. Avoid excessive sonication after surfactant addition to prevent foaming.

Protocol B: General MEKC Method for Hydrophobic Drugs

Application: Separation of corticosteroids, flavonoids, or PAHs.

| Parameter | Setting | Rationale |

| Capillary | Fused Silica, 50 µm ID, 40-60 cm length | Narrow ID dissipates Joule heating efficiently. |

| Temperature | 25°C - 30°C | CRITICAL: Must be maintained above Krafft point to prevent STS precipitation. |

| Voltage | +20 kV to +25 kV | Normal polarity (Anode at inlet, Cathode at outlet). |

| Detection | UV 200 - 254 nm | STS is UV transparent, allowing low-UV detection. |

| Injection | Hydrodynamic (50 mbar for 5s) | Avoids electrokinetic bias. |

| Conditioning | 1M NaOH (10 min) -> Water (5 min) -> BGE (10 min) | Ensures reproducible EOF. |

Step-by-Step Workflow:

-

Capillary Rinse: Flush capillary with BGE for 5 minutes between runs.

-

Current Check: Upon applying voltage, monitor the current.

-

Expected: 20-50 µA (depending on buffer strength).

-

Instability: If current drops to zero or fluctuates wildy, STS may have precipitated. Increase cassette temperature to 30°C.

-

-

Run: Inject sample and acquire data.

-

Shutdown: Flush immediately with water, then Methanol/Water (50:50) to remove strongly adsorbed surfactant from the wall.

Protocol C: Low-pH MEKC (The "Sulfonate Advantage")

Application: Separation of basic drugs that are positively charged. Why STS? SDS hydrolyzes to dodecanol at pH < 2.5, causing baseline drift and noise. STS remains stable.

BGE Composition:

-

Buffer: 50 mM Sodium Phosphate, adjusted to pH 2.5 with Phosphoric Acid.

-

Surfactant: 20 mM Sodium 1-tetradecanesulfonate.

-

Modifier: 15% Acetonitrile (suppresses hydrophobic adsorption to the wall).

Mechanism: At pH 2.5, EOF is negligible. The anionic STS micelles still migrate toward the anode (inlet). Positively charged analytes are attracted to the anionic micelles (ion-pairing) and partition into the core. This creates a unique selectivity based on both

Method Development & Optimization Strategy

Use this decision tree to optimize your separation:

Figure 2: Optimization logic for STS-MEKC. Adjusting surfactant concentration affects the phase ratio, while organic modifiers alter the partition coefficient.

Data Analysis: Calculating Retention Factor ( )

To quantify the interaction with STS micelles, calculate the retention factor using the migration times of the analyte (

-

Note: If

is difficult to measure due to high opacity of the micelle, use the iterative method or estimate using a highly hydrophobic homologous series.

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Current Drop / Arcing | STS Precipitation | Increase capillary temperature to 30°C. Ensure BGE is filtered. |

| No Peaks Detected | Analytes fully retained in micelle | Add organic modifier (10-20% ACN) to reduce affinity. |

| Baseline Noise | Impure Surfactant | Use "Ion Pair Grade" or recrystallize STS from ethanol. |

| Migration Time Shift | Joule Heating | Decrease voltage or reduce BGE concentration. |

References

-

Separation Principles in MEKC: Terabe, S. (2009). Micellar Electrokinetic Chromatography. Annual Review of Analytical Chemistry. Link

-

Surfactant Properties (CMC & Krafft Points): Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. Wiley. Link

-

Low pH MEKC Applications: Rodríguez-Delgado, M. A., et al. (2002). Ultrafast sodium dodecyl sulfate micellar electrokinetic chromatography with very acidic running buffers. Analytical Chemistry. Link

-

Reagent Specifications: Sigma-Aldrich. Sodium 1-tetradecanesulfonate Product Specification. Link

-

General MEKC Drug Analysis: Hancu, G., et al. (2013). Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis. Advanced Pharmaceutical Bulletin. Link

Sources

Application Note: Micellar Electrokinetic Chromatography (MEKC) with Sodium 1-Tetradecanesulfonate for Neutral Analyte Separation

[1]

Executive Summary

This application note details the protocol for utilizing Sodium 1-Tetradecanesulfonate (STS) as a pseudo-stationary phase in Micellar Electrokinetic Chromatography (MEKC). While Sodium Dodecyl Sulfate (SDS) remains the standard for MEKC, its C12 alkyl chain often fails to provide sufficient retention for moderately polar neutral analytes, leading to poor resolution near the electroosmotic flow (EOF) front.

STS, possessing a C14 alkyl chain and a sulfonate headgroup, offers a distinct hydrophobic selectivity and a wider migration time window for specific neutral classes (e.g., corticosteroids, alkylbenzenes, and polyaromatic hydrocarbons). This guide addresses the critical thermodynamic parameters—specifically the Krafft point and Critical Micelle Concentration (CMC) —required to successfully deploy this surfactant without instrument failure or capillary clogging.

Scientific Principle & Mechanism

The Separation Mechanism

MEKC separates neutral analytes by differential partitioning between two phases moving at different velocities:[1]

-

The Mobile Phase (Aqueous): Driven by Electroosmotic Flow (EOF) toward the cathode.

-

The Pseudo-Stationary Phase (Micelles): Anionic STS micelles possess an electrophoretic mobility toward the anode (opposite to EOF). However, the EOF is stronger, so the micelles are swept toward the cathode but at a retarded velocity compared to the bulk buffer.

Neutral analytes partition into the hydrophobic core of the STS micelles. The more hydrophobic the analyte, the more time it spends in the slow-moving micelle, and the later it elutes.

Why Sodium 1-Tetradecanesulfonate (STS)?

-

Enhanced Hydrophobicity: The C14 chain of STS creates a larger, more hydrophobic micellar core than the C12 chain of SDS. This increases the retention factor (

) for analytes that co-elute with the EOF in SDS-based systems. -

Headgroup Chemistry: The sulfonate (

) group is chemically distinct from the sulfate (

Critical Thermodynamic Consideration: The Krafft Point

Unlike SDS, which forms clear micellar solutions at room temperature, Sodium 1-tetradecanesulfonate has a higher Krafft point (the temperature at which surfactant solubility equals the CMC). Below this temperature, the surfactant exists as hydrated crystals, not micelles.

-

Operational Risk: Running STS at standard ambient temperatures (20–25°C) often leads to precipitation, current failure, and capillary blockage.

-

Solution: This protocol mandates a capillary temperature control of

.

Visualization: Separation Logic

Figure 1: Mechanism of neutral analyte separation in STS-MEKC. Analytes are separated based on their hydrophobicity-driven partitioning into the slower-moving C14 micelles.

Materials & Reagents

| Component | Specification | Purpose |

| Surfactant | Sodium 1-tetradecanesulfonate (≥99%) | Pseudo-stationary phase. Note: Do not confuse with Sodium Tetradecyl Sulfate (Niaproof 4). |

| Buffer Salt | Sodium Borate (Borax) or Sodium Phosphate | Background Electrolyte (BGE) providing pH control and EOF generation. |

| Solvent | HPLC-grade Water (18.2 MΩ) | Dissolution medium. |

| Organic Modifier | Acetonitrile (ACN) or Methanol (MeOH) | Optional: Adjusts selectivity window if retention is too high. |

| Marker | Methanol or Sudan III |

Experimental Protocol

Background Electrolyte (BGE) Preparation

Note: The preparation must account for the solubility characteristics of STS.

-

Base Buffer: Prepare a 20 mM Sodium Borate solution. Adjust pH to 9.2 using 1M NaOH or HCl.

-

Why Borate? Borate buffers provide a stable, high EOF at pH > 9, which is necessary to sweep the anionic STS micelles toward the cathode.

-

-

Surfactant Addition: Weigh Sodium 1-tetradecanesulfonate to achieve a final concentration of 40 mM .

-

Dissolution (Critical Step):

-

Add the solid STS to the borate buffer.

-

Heat the solution to 45–50°C in a water bath with stirring. The solution will be cloudy initially and turn clear as it passes the Krafft point.

-

Caution: Do not sonicate excessively without heat, as this may not fully dissolve the micro-crystals.

-

-

Filtration: Filter the hot solution through a 0.45 µm nylon filter. Perform this quickly to prevent cooling and precipitation on the filter membrane.

Instrument Setup

-

Capillary: Fused silica, 50 µm I.D. × 40–60 cm total length.

-

Temperature Control: Set cartridge/cassette temperature to 40°C .

-